AZD7545

Übersicht

Beschreibung

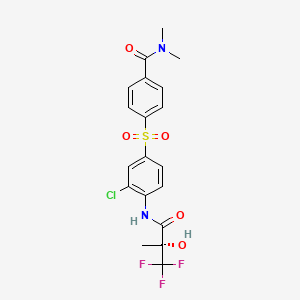

AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). It is a sulfone compound with a benzene ring substituted by [4-(dimethylcarbamoyl)phenyl]sulfonyl, chloro, and [(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino groups at positions 1, 3, and 4, respectively . This compound is known for its ability to inhibit PDHK2 with an IC50 of 6.4 nM and PDHK1 with an IC50 of 36.8 nM .

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

AZD7545 has shown promise in the management of type 2 diabetes by improving glucose control. Research indicates that this compound effectively enhances the activity of pyruvate dehydrogenase (PDH), leading to increased glucose uptake and reduced glucose production in insulin-resistant models.

-

Case Study: Zucker Rats

In a study involving obese Zucker rats, administration of this compound significantly improved the postprandial glucose profile by elevating the proportion of active PDH in both liver and skeletal muscle. A single dose of 10 mg/kg resulted in a marked increase in muscle PDH activity, suggesting its potential utility in treating insulin resistance and type 2 diabetes . -

Mechanism of Action

This compound inhibits PDK2, leading to decreased phosphorylation of PDH, thus promoting its active form. This mechanism is particularly relevant in conditions characterized by elevated PDK activity, such as obesity and diabetes .

Cancer Research

The role of this compound extends into oncology, where it is being investigated for its effects on cancer cell metabolism. By inhibiting PDKs, this compound may alter metabolic pathways that are often hijacked by cancer cells to support rapid growth.

-

Case Study: Melanoma Cell Lines

In experiments with melanoma cell lines (A375 and MeWo), this compound treatment led to a decrease in PDH phosphorylation, which correlated with altered metabolic phenotypes. Interestingly, despite inhibiting PDKs, this compound caused an increase in lactate production, indicating a complex interaction with metabolic pathways . -

Implications for Treatment

The ability of this compound to influence cancer cell metabolism suggests it could be integrated into therapeutic strategies aimed at reprogramming cancer metabolism to inhibit tumor growth .

Neuroinflammation

Recent studies have highlighted the involvement of PDK2 in hypothalamic inflammation associated with metabolic disorders. This compound has been utilized to explore this relationship further.

-

Case Study: Hypothalamic Inflammation

In mouse models of diabetes, pharmacological inhibition of PDK2 using this compound resulted in reduced expression of pro-inflammatory cytokines in the hypothalamus. This finding underscores the potential for this compound to mitigate neuroinflammation linked to metabolic dysregulation . -

Potential Applications

The modulation of neuroinflammatory responses through PDK inhibition presents a novel avenue for treating obesity-related complications and other metabolic disorders characterized by neuroinflammation.

Summary of Key Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings | Model Used |

|---|---|---|

| Metabolic Disorders | Improved glucose profiles; increased active PDH levels | Obese Zucker rats |

| Cancer Research | Altered metabolic phenotypes; increased lactate production | Melanoma cell lines |

| Neuroinflammation | Reduced pro-inflammatory cytokines; improved hypothalamic function | Mouse models |

Wirkmechanismus

Target of Action

AZD7545 is a potent, competitive, and selective inhibitor of Pyruvate Dehydrogenase Kinase 2 (PDHK2) . PDHK2 is one of the four isoforms of Pyruvate Dehydrogenase Kinases (PDHKs) that play a crucial role in the regulation of glucose metabolism . PDHKs control the rate of glucose oxidation by phosphorylating and thereby inactivating the Pyruvate Dehydrogenase (PDH) enzyme .

Mode of Action

This compound inhibits PDHK2 by disrupting the interaction between the inner lipoic acid domain of PDHK2 and the dihydrolipoamide acetyltransferase component of the Pyruvate Dehydrogenase Complex (PDC) . This interaction results in the inhibition of PDHK2 activity, thereby preventing the phosphorylation and subsequent inactivation of the PDH enzyme .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glycolytic pathway . PDH, the enzyme that this compound indirectly activates, plays a key role in this pathway. It catalyzes the decarboxylation of pyruvate, converting it to acetyl-CoA . Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle, linking glycolysis to the TCA cycle and ATP generation .

Result of Action

The primary molecular effect of this compound is the activation of the PDH enzyme, which leads to an increase in the rate of glucose oxidation . On a cellular level, this can lead to changes in energy metabolism. For instance, this compound has been shown to suppress the growth of cells harboring BRAF and NRAS mutations, as well as in inhibitor-resistant human melanoma .

Biochemische Analyse

Biochemical Properties

AZD7545 interacts with PDHK, specifically PDHK2 . In the presence of PDHK2, this compound increases the activity of pyruvate dehydrogenase (PDH) with an EC50 value of 5.2 nM . This interaction results in the activation of PDH, which is a key enzyme controlling the rate of glucose oxidation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In rat hepatocytes, the rate of pyruvate oxidation was stimulated 2-fold (EC50 105 nM) in the presence of this compound . Furthermore, this compound treatment resulted in an increase in PDK2 protein levels . It also has been shown to suppress cell growth in tumor cells harboring KRAS mutations .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the lipoyl-binding pocket of PDHK1 and PDHK2 . This interaction results in the inhibition of PDHK1 and PDHK2 activities by aborting kinase binding to the pyruvate dehydrogenase complex (PDC) scaffold . Paradoxically, this compound at saturating concentrations robustly increases scaffold-free PDK3 activity, similar to the inner lipoyl domain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, a single dose of this compound to Wistar rats increased the proportion of liver PDH in its active, dephosphorylated form in a dose-related manner . Moreover, this compound treatment twice daily for 7 days markedly improved the 24-h glucose profile, by eliminating the postprandial elevation in blood glucose .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. A single dose of 10 mg/kg of this compound significantly elevated muscle PDH activity in obese Zucker rats . Moreover, this compound treatment twice daily for 7 days markedly improved the 24-h glucose profile in these rats .

Metabolic Pathways

This compound is involved in the regulation of the pyruvate dehydrogenase complex (PDC), which links glycolysis to the tricarboxylic acid cycle . By inhibiting PDHK, this compound activates PDH, thereby increasing the rate of glucose oxidation .

Subcellular Localization

The subcellular localization of this compound is likely within the mitochondria, given its role in regulating PDH, a mitochondrial enzyme . Specific details about its localization within the mitochondria or other organelles are not provided in the search results.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AZD7545 umfasst mehrere Schritte, beginnend mit der Herstellung des mit den notwendigen funktionellen Gruppen substituierten Benzolrings. Zu den wichtigsten Schritten gehören:

Bildung der Sulfongruppe: Dies beinhaltet die Reaktion eines Benzolderivats mit einem Sulfonylchlorid in Gegenwart einer Base.

Einführung der Chlorgruppe: Dies kann durch Chlorierungsreaktionen mit Reagenzien wie Thionylchlorid erreicht werden.

Anlagerung der Trifluormethylpropionamidgruppe: Dieser Schritt beinhaltet die Reaktion des Benzolderivats mit einem Trifluormethylpropionamidderivat unter geeigneten Bedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Überlegungen gehören die Wahl der Lösungsmittel, die Temperaturkontrolle und die Reinigungsmethoden wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AZD7545 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Sulfongruppe kann unter bestimmten Bedingungen Oxidationsreaktionen eingehen.

Reduktion: Die Trifluormethylpropionamidgruppe kann reduziert werden, um verschiedene Derivate zu bilden.

Substitution: Die Chlorgruppe kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation der Sulfongruppe zur Bildung von Sulfoxiden führen, während die Reduktion der Trifluormethylpropionamidgruppe Amin-Derivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dichloroacetat (DCA): Ein weiterer Inhibitor der Pyruvatdehydrogenasekinase, aber weniger selektiv als AZD7545.

Radicicol: Ein Naturstoff, der die Pyruvatdehydrogenasekinase hemmt, aber einen anderen Wirkmechanismus hat.

JX06: Ein synthetischer Inhibitor der Pyruvatdehydrogenasekinase mit ähnlicher Potenz wie this compound.

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität und Potenz für die Pyruvatdehydrogenasekinase 2 einzigartig. Es hat einen niedrigeren IC50-Wert für die Pyruvatdehydrogenasekinase 2 im Vergleich zu anderen Inhibitoren, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Hemmung dieser Kinase macht .

Biologische Aktivität

AZD7545 is a potent and selective inhibitor of pyruvate dehydrogenase kinase (PDHK), particularly targeting PDHK2. This compound has garnered attention for its potential therapeutic applications, especially in the management of type 2 diabetes and metabolic disorders. The following sections will explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

This compound functions primarily by inhibiting PDHK, an enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby regulating glucose metabolism. By inhibiting PDHK, this compound promotes the activation of PDC, leading to increased glucose oxidation and improved metabolic profiles.

- Inhibition Potency : this compound exhibits IC50 values of 6.4 nM for PDHK2 and 36.8 nM for PDHK1, indicating its strong inhibitory effect on these kinases .

- Activation of PDH : The compound increases pyruvate dehydrogenase (PDH) activity with an EC50 value of 5.2 nM when using recombinant human PDHK2 .

In Vivo Studies

This compound has been shown to significantly enhance PDH activity in various animal models:

- Zucker Rats : In obese Zucker (fa/fa) rats, administration of this compound at doses of 10 mg/kg resulted in an increase in active muscle PDH from 61% to 97% and liver PDH from 33.5% to 72.8% .

- Glucose Control : Treatment with this compound markedly improved glucose profiles by eliminating postprandial elevations in blood glucose levels .

In Vitro Studies

This compound's effects have been assessed in several cell lines:

- Cell Viability : In studies involving melanoma cell lines (A375 and MeWo), this compound treatment resulted in decreased phosphorylation of PDH, indicating its role in metabolic regulation .

- Metabolic Phenotype : Contrary to dichloroacetate (DCA), another PDK inhibitor, this compound decreased both basal and maximum oxygen consumption rates (OCR) while increasing extracellular acidification rates (ECAR), suggesting a shift towards glycolytic metabolism .

Structural Insights

Research has elucidated the structural interactions between this compound and PDHK isoforms:

- Binding Mechanism : Structural studies revealed that this compound binds within the lipoyl-binding pocket of PDK1, effectively inhibiting its activity while paradoxically increasing scaffold-free PDK3 activity under certain conditions .

Comparative Analysis with DCA

This compound's effects have been compared to those of DCA:

| Compound | IC50 (PDHK1) | IC50 (PDHK2) | Effect on Glucose | Metabolic Shift |

|---|---|---|---|---|

| This compound | 36.8 nM | 6.4 nM | Improved | Decreased OCR |

| DCA | Not specified | Not specified | Tumor regression | Increased OCR |

Eigenschaften

IUPAC Name |

4-[3-chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O5S/c1-18(28,19(21,22)23)17(27)24-15-9-8-13(10-14(15)20)31(29,30)12-6-4-11(5-7-12)16(26)25(2)3/h4-10,28H,1-3H3,(H,24,27)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDZLJHKVNTQGZ-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C(=O)NC1=C(C=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C)C)Cl)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025839 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252017-04-2 | |

| Record name | 4-[3-Chloro-4-[[(2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl]amino]phenyl]sulfonyl-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide (AZD7545)?

A1: this compound acts as a potent and selective inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2). [, , , , , ] By inhibiting PDHK2, this compound prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase complex (PDC). This leads to increased PDC activity, promoting the conversion of pyruvate to acetyl-CoA, a crucial step in glucose oxidation and energy production within the mitochondria. [, , , ]

Q2: How does the inhibition of PDHK2 by this compound translate into potential therapeutic benefits?

A2: The activation of PDC by this compound has been shown to increase glucose uptake and reduce glucose production, particularly in skeletal muscle and liver. [] This metabolic shift makes this compound a promising candidate for the treatment of type 2 diabetes, as evidenced by improved glycemic control in preclinical models. [, ]

Q3: How does this compound compare to other PDK inhibitors like dichloroacetate (DCA)?

A3: While both this compound and DCA inhibit PDKs, they exhibit distinct pharmacological profiles. [] this compound demonstrates greater selectivity for PDHK2 compared to DCA. [, ] This selectivity translates into differing effects on downstream metabolites and potentially different clinical applications. [, , ]

Q4: Can you elaborate on the structural aspects of this compound and its binding interactions with PDHK2?

A4: Research suggests that this compound binds to a distinct site on PDHK2 compared to the ATP-binding site. [, ] Specific amino acid residues in the R domain and "cross arm" structure of PDHK2 have been identified as crucial for interaction with this compound. [] This interaction disrupts the binding of PDHK2 to the lipoyl domain of the PDC, further contributing to the enzyme's inhibition. [, ]

Q5: What is the significance of the C-terminal DW-motif in PDKs and how does it relate to this compound?

A5: The C-terminal DW-motif plays a pivotal role in the regulation of PDK activity. [, ] Studies have shown that mutations in this motif affect the conformational dynamics of PDKs and their sensitivity to inhibitors like this compound and DCA. [, ] For instance, mutations in the DW-motif of PDK4 lock the enzyme in an open conformation, reducing its sensitivity to DCA while maintaining susceptibility to this compound. []

Q6: How does this compound influence cellular metabolism, particularly in the context of cancer?

A6: In cancer cells, this compound has been shown to enhance the antitumor efficacy of oncolytic reovirus therapy. [] This effect is attributed to the compound's ability to modulate cellular metabolism by activating PDH, leading to increased oxidative stress and enhanced susceptibility to oncolysis. []

Q7: Has this compound demonstrated any effects on bone metabolism and osteoporosis?

A7: Recent studies suggest that PDK2 deficiency or inhibition by this compound can prevent ovariectomy-induced bone loss in mice. [] This protective effect is linked to the regulation of the RANKL-NFATc1 pathway during osteoclastogenesis, suggesting a potential therapeutic avenue for osteoporosis. []

Q8: What are the potential applications of computational chemistry and modeling in understanding this compound?

A8: Computational tools can provide valuable insights into the structure-activity relationship (SAR) of this compound and its analogs. [] By employing molecular modeling and simulations, researchers can explore the binding interactions of this compound with its target, predict the impact of structural modifications on its activity, and facilitate the design of novel PDK inhibitors with improved potency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.